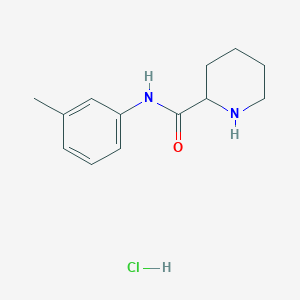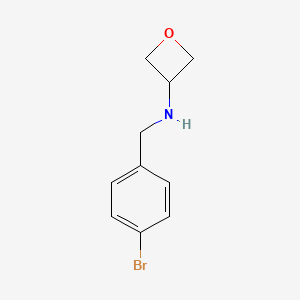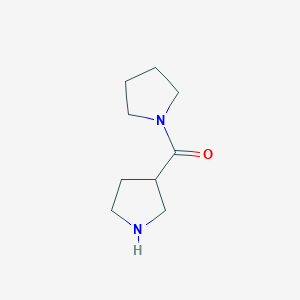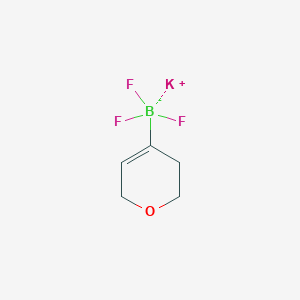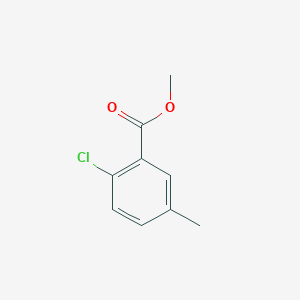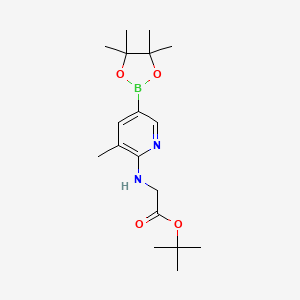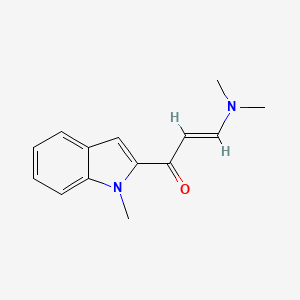
4-Chlor-2,3-difluorphenylboronsäure
Übersicht
Beschreibung
4-Chloro-2,3-difluorophenylboronic acid is a boronic acid derivative . It is used as an intermediate for pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 4-Chloro-2,3-difluorophenylboronic acid can be achieved from Trimethyl borate and 1-Bromo-4-chloro-2-fluorobenzene and Water . Protodeboronation of pinacol boronic esters has been reported, which could potentially be applied to the synthesis of this compound .Molecular Structure Analysis
The molecular formula of 4-Chloro-2,3-difluorophenylboronic acid is C6H4BClF2O2 . Its average mass is 192.356 Da and its monoisotopic mass is 191.996094 Da .Chemical Reactions Analysis
4-Chloro-2,3-difluorophenylboronic acid can participate in Suzuki-Miyaura cross-coupling reactions . It can also undergo protodeboronation .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
4-Chlor-2,3-difluorphenylboronsäure: ist ein entscheidendes Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktion ist ein Eckpfeiler in der organischen Synthese und ermöglicht die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen verschiedenen Aryl- oder Vinylboronsäuren und Aryl- oder Vinylhalogeniden oder -triflaten. Die resultierenden Biarylverbindungen sind grundlegende Strukturen in Pharmazeutika, Agrochemikalien und organischen Materialien.
Protodeboronierungsstudien
Die Verbindung wurde in der Untersuchung der Protodeboronierung verwendet, einem Prozess, der die Entfernung der Bor-Gruppierung aus Boronsäureestern beinhaltet . Dies ist besonders wichtig bei der Synthese komplexer Moleküle, bei denen die Borgruppe ein vorübergehender Platzhalter ist, der entfernt werden muss, ohne die Struktur des restlichen Moleküls zu beeinflussen.
Radikal-polare Crossover-Reaktionen
In Radikal-polaren Crossover-Reaktionen fungiert This compound als Baustein, der eine Difluorphenylgruppe in ein Molekül einführen kann . Diese Reaktionen sind nützlich zur Herstellung von Molekülen mit neuartigen Eigenschaften, was bei der Entwicklung neuer Materialien und Medikamente wichtig sein kann.
Homologisierung und konjunktive Kreuzkupplungen
Das Boronsäurederivat wird in Homologisierungsprozessen und konjunktiven Kreuzkupplungen verwendet . Diese Methoden verlängern die Kohlenstoffkette eines Moleküls und bieten einen Weg, um größere und komplexere organische Verbindungen zu synthetisieren. Dies ist besonders nützlich im Bereich der synthetischen organischen Chemie.
Synthese von fluorierten Biarylderivaten
Fluorierte Biarylderivate werden unter Verwendung von This compound über Suzuki-Kreuzkupplungsreaktionen mit Aryl- und Heteroarylhalogeniden synthetisiert . Diese Derivate sind in der medizinischen Chemie wichtig, da die Fluorkatome einzigartige Eigenschaften verleihen, wie z. B. erhöhte Stabilität und Lipophilie.
Entwicklung von phosphoreszierenden Materialien
Diese Boronsäure ist an der Synthese von phosphoreszierenden Materialien beteiligt, die bei der Entwicklung organischer Leuchtdioden (OLEDs) verwendet werden . Die Einführung der Difluorphenylgruppe kann die elektronischen Eigenschaften des Materials verändern und seine Emissionseigenschaften verbessern.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-2,3-difluorophenylboronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group, becoming oxidized in the process . In the transmetalation step, the 4-Chloro-2,3-difluorophenylboronic acid, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by 4-Chloro-2,3-difluorophenylboronic acid . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The organoboron reagents used in this process are relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The primary result of the action of 4-Chloro-2,3-difluorophenylboronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including fluorinated biaryl derivatives .
Action Environment
The efficacy and stability of 4-Chloro-2,3-difluorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can proceed under mild conditions . The specific reaction conditions, such as temperature and the presence of other reagents, can impact the efficiency of the reaction .
Biochemische Analyse
Biochemical Properties
4-Chloro-2,3-difluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds between aryl or vinyl halides and boronic acids. The compound interacts with palladium catalysts to facilitate the transmetalation step, where the boronic acid group transfers its organic group to the palladium complex . This interaction is crucial for the formation of biaryl compounds, which are important in pharmaceuticals and materials science.
Cellular Effects
The effects of 4-Chloro-2,3-difluorophenylboronic acid on various types of cells and cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with enzymes and proteins that contain serine or threonine residues. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit serine proteases, which play a role in various cellular processes, including inflammation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-2,3-difluorophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with biomolecules that contain hydroxyl groups, such as carbohydrates and nucleotides. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. Additionally, 4-Chloro-2,3-difluorophenylboronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2,3-difluorophenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade when exposed to moisture or high temperatures. Long-term studies have shown that boronic acids can have sustained effects on cellular function, including prolonged enzyme inhibition and altered metabolic pathways . These effects are important for understanding the potential therapeutic applications of the compound.
Dosage Effects in Animal Models
The effects of 4-Chloro-2,3-difluorophenylboronic acid in animal models vary with different dosages. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and organ damage. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced . Understanding the dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
4-Chloro-2,3-difluorophenylboronic acid is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, which can lead to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The compound’s effects on metabolic pathways are important for understanding its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4-Chloro-2,3-difluorophenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions are important for understanding the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 4-Chloro-2,3-difluorophenylboronic acid is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. These localizations can affect the compound’s activity and function, including its ability to interact with specific biomolecules and modulate cellular processes .
Eigenschaften
IUPAC Name |
(4-chloro-2,3-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADBJOSUOMFYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




